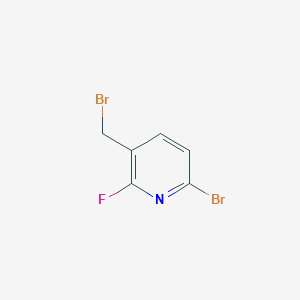

6-Bromo-3-(bromomethyl)-2-fluoropyridine

描述

Contextualization of Halogenated Pyridines in Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are of paramount importance in chemistry and biology. Pyridine (B92270), a six-membered aromatic ring containing one nitrogen atom, is a cornerstone of this class. The introduction of halogen atoms (F, Cl, Br, I) to the pyridine scaffold significantly alters its electronic properties and chemical reactivity. Due to the electronegativity of the nitrogen atom, the pyridine ring is electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. However, this electron deficiency makes it prone to nucleophilic aromatic substitution (SNAr), particularly when halogens are located at the 2- or 4-positions. nih.govacs.org

Halogenated pyridines are crucial building blocks in organic synthesis. The carbon-halogen bond provides a reactive handle for a multitude of chemical transformations, including cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), lithiation, and direct nucleophilic substitution. mdpi.com The type of halogen and its position on the ring dictate the compound's reactivity. For instance, the C-F bond in 2-fluoropyridines is highly activated towards nucleophilic attack, reacting significantly faster than its chloro-analogue. nih.govacs.org This differential reactivity allows for selective functionalization of polyhalogenated pyridines, a key strategy in the construction of complex molecules.

Significance of Multifunctional Pyridine Derivatives in Organic Synthesis Research

The presence of multiple, distinct functional groups on a single pyridine ring, as seen in 6-Bromo-3-(bromomethyl)-2-fluoropyridine, creates a molecule of high synthetic value. Such multifunctional derivatives serve as versatile scaffolds, enabling the sequential and regioselective introduction of various substituents. This capability is highly sought after in medicinal chemistry and drug discovery for the generation of compound libraries for structure-activity relationship (SAR) studies.

The different reactive sites on a molecule like this compound—the C6-Br bond, the C2-F bond, and the benzylic C-Br bond of the bromomethyl group—can be addressed with different reagents and under different conditions. The bromomethyl group is susceptible to nucleophilic substitution by a wide range of nucleophiles (e.g., amines, alcohols, thiols) to form new C-N, C-O, or C-S bonds. The C2-F bond is highly activated for SNAr reactions, while the C6-Br bond is more amenable to metal-catalyzed cross-coupling reactions. This orthogonal reactivity allows synthetic chemists to build molecular complexity in a controlled and predictable manner.

Identification of Key Research Directions and Challenges for this compound

While specific applications for this compound are not widely reported, its structure points toward several key research directions and inherent synthetic challenges.

Key Research Directions:

Scaffold for Medicinal Chemistry: The primary application would likely be as an intermediate in the synthesis of biologically active molecules. The three distinct reactive sites allow for the attachment of different pharmacophores to build novel drug candidates.

Combinatorial Chemistry: Its multifunctional nature makes it an ideal candidate for the parallel synthesis of libraries of related compounds, accelerating the discovery of new molecules with desired properties.

Probing Reaction Mechanisms: The differential reactivity of the C-F, C-Br, and benzylic C-Br bonds could be exploited in mechanistic studies to probe the subtleties of nucleophilic substitution and cross-coupling reactions on an electron-deficient heterocyclic system.

Challenges:

Selective Synthesis: The synthesis of this specific isomer, free from other regioisomers, presents a significant challenge. The introduction of three different substituents at precise locations on the pyridine ring requires a carefully designed, multi-step synthetic sequence.

Control of Reactivity: While the orthogonal reactivity of the functional groups is an advantage, achieving perfect selectivity can be difficult. Conditions intended to modify one site might inadvertently affect another. For example, a strong nucleophile intended for the bromomethyl group could potentially displace the highly reactive 2-fluoro substituent.

Stability: The presence of a bromomethyl group, a potent lachrymator and alkylating agent, requires careful handling and storage to prevent degradation and ensure safety.

Compound Data

Below are the basic chemical properties for this compound.

| Property | Value |

| CAS Number | 1227585-62-7 |

| Molecular Formula | C₆H₄Br₂FN |

| Molecular Weight | 268.91 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

属性

IUPAC Name |

6-bromo-3-(bromomethyl)-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMINSFOWBOQZIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CBr)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701276213 | |

| Record name | 6-Bromo-3-(bromomethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227585-62-7 | |

| Record name | 6-Bromo-3-(bromomethyl)-2-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227585-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-(bromomethyl)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701276213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Chemistry and Transformation Pathways of 6 Bromo 3 Bromomethyl 2 Fluoropyridine

Reactivity at the Bromomethyl Group

The bromomethyl group (-CH₂Br) at the 3-position of the pyridine (B92270) ring is analogous to a benzylic bromide. The carbon atom is sp³-hybridized and attached to an electron-withdrawing aromatic system, making it highly susceptible to nucleophilic attack. Reactions at this site typically proceed via an Sɴ2 mechanism, characterized by the displacement of the bromide leaving group by a nucleophile.

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The primary mode of reaction for the bromomethyl group is nucleophilic substitution, where various nucleophiles can displace the bromide ion. This reactivity allows for the introduction of a wide range of functional groups at the 3-position of the pyridine core.

The reaction of 6-Bromo-3-(bromomethyl)-2-fluoropyridine with nitrogen-based nucleophiles, such as ammonia (B1221849) or primary and secondary amines, leads to the formation of the corresponding aminomethyl pyridine derivatives. This transformation is a standard Sɴ2 displacement where the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group. The product of this reaction with ammonia is (6-Bromo-2-fluoropyridin-3-yl)methanamine, a known compound. While specific reaction conditions for this exact transformation are not detailed in readily available literature, such reactions are typically carried out in a polar solvent. The synthesis of structurally similar aminomethyl pyridines often involves amination of the corresponding halogenated intermediates.

Oxygen and sulfur-based nucleophiles also readily react with the bromomethyl group. Alkoxides (RO⁻) and thiolates (RS⁻) are effective nucleophiles for displacing the bromide to form ethers and thioethers, respectively. For instance, reaction with sodium methoxide (B1231860) would yield 6-bromo-3-(methoxymethyl)-2-fluoropyridine, while reaction with a thiolate would produce the corresponding alkylthiomethyl derivative. These reactions proceed via a classic Sɴ2 pathway. Studies on related halo-aromatic systems have shown that even with other halogens present on the aromatic ring, the benzylic-like bromide is the more reactive site for substitution by such nucleophiles due to the nature of the sp³-hybridized carbon center. For example, reactions on 6-bromopurine (B104554) nucleosides demonstrate high-yielding and selective substitution with alcohol and thiol nucleophiles in the presence of a base.

Table 1: Nucleophilic Substitution Reactions at the Bromomethyl Group

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Name |

| Amine (R₂N⁻) | Ammonia (NH₃) | (6-Bromo-2-fluoropyridin-3-yl)methanamine | |

| Alkoxide (RO⁻) | Sodium methoxide (NaOCH₃) | 6-Bromo-3-(methoxymethyl)-2-fluoropyridine | |

| Thiolate (RS⁻) | Sodium thiomethoxide (NaSCH₃) | 6-Bromo-2-fluoro-3-((methylthio)methyl)pyridine |

Reduction Reactions to Form Methyl Analogs

The bromomethyl group can be reduced to a methyl group (-CH₃), effectively removing the bromine atom and replacing it with hydrogen. This dehalogenation transforms this compound into 6-bromo-2-fluoro-3-methylpyridine (B1527622). A practical, metal-free method for the reduction of benzylic halides involves the use of phosphorous acid (H₃PO₃) in the presence of a catalytic amount of iodine (I₂). rsc.org This system has been shown to be effective for a variety of benzylic bromides, converting them to their corresponding methylarenes in good yields. rsc.org Other methods for benzylic dehalogenation include catalytic hydrogenation, though this may also affect other functional groups in the molecule depending on the catalyst and conditions used.

Oxidation Reactions to Form Corresponding Pyridine N-oxides

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the pyridine ring, enhancing its reactivity towards both electrophiles and nucleophiles. Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and acetic acid. arkat-usa.orgchemtube3d.com The N-oxidation of halopyridines, including 2-fluoropyridines, is a well-established reaction. arkat-usa.org The reaction is generally selective for the pyridine nitrogen, leaving the bromomethyl group and the ring-bound halogens intact. The resulting this compound N-oxide would be a stable, dipolar compound. chemtube3d.com

Reactivity of the Bromine Atom on the Pyridine Ring

The bromine atom at the 6-position is an aryl bromide. Its reactivity is characteristic of halogens on an electron-deficient heteroaromatic ring. The presence of the electronegative nitrogen atom and the fluorine atom at the 2-position deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SɴAr) and facilitates palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution can occur where a strong nucleophile displaces the bromide at the C-6 position. While the general reactivity trend for halogens in SɴAr reactions is F > Cl > Br, substitutions on bromopyridines are feasible, particularly on highly electron-deficient rings or under forcing conditions. nih.gov Research on 2-bromo-6-fluoropyridine (B132718), a closely related structure, has shown that the C-6 position can be selectively functionalized by nucleophiles under metal-free conditions.

More commonly, the C6-Br bond is functionalized via transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds, is a prominent example. In this reaction, the bromopyridine derivative is reacted with an organoboron compound, such as an arylboronic acid, in the presence of a palladium catalyst and a base to form a biaryl product. nih.govresearchgate.net Similarly, palladium-catalyzed C-N bond-forming reactions, like the Buchwald-Hartwig amination, can be used to react the C6-Br bond with amines to form 6-aminopyridine derivatives. nih.govnih.gov These reactions are highly versatile and tolerate a wide range of functional groups.

Table 2: Reactions at the C6-Bromo Position

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 6-Aryl-3-(bromomethyl)-2-fluoropyridine |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | N-Substituted-3-(bromomethyl)-2-fluoropyridin-6-amine |

| Nucleophilic Aromatic Substitution | Amine (R₂NH) | Heat, Base (e.g., K₂CO₃) | N-Substituted-3-(bromomethyl)-2-fluoropyridin-6-amine |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

The bromine atom at the C-6 position of the pyridine ring is a prime site for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex biaryl and enyne structures. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Palladium catalysis is the most common and versatile method for cross-coupling reactions involving aryl halides. The three primary named reactions applicable to the C-6 bromine of the title compound are the Suzuki-Miyaura, Sonogashira, and Negishi couplings. libretexts.org

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. libretexts.orgorganic-chemistry.org It is widely used due to the stability and low toxicity of the boron reagents and the reaction's tolerance for a wide range of functional groups. nih.gov For a substrate like 6-bromo-2-fluoropyridine, a typical Suzuki reaction would involve a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle involves oxidative addition of the palladium to the C-Br bond, transmetalation with the organoboron species, and reductive elimination to form the coupled product. libretexts.org While specific studies on this compound are not prevalent, protocols for similar 2-bromopyridine (B144113) and 5-bromo-2-methylpyridine (B113479) derivatives are well-established, suggesting its feasibility. nih.govresearchgate.net

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.org The reaction is highly valuable for synthesizing arylalkynes. Research on the Sonogashira coupling of the closely related 6-bromo-3-fluoro-2-cyanopyridine with various terminal alkynes has been successfully demonstrated. researchgate.netsoton.ac.uk These reactions proceed under mild, often room-temperature, conditions and are compatible with various functional groups. researchgate.netsoton.ac.uk Copper-free Sonogashira protocols have also been developed to prevent the homocoupling of alkynes. thalesnano.comnih.gov

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. orgsyn.org Negishi couplings are known for their high functional group tolerance and reactivity, even with less reactive chlorides. orgsyn.orgorganic-chemistry.org The reaction has been successfully applied to synthesize substituted 2,2'-bipyridines from 2-bromopyridines, showcasing its utility for functionalizing the C-2 (and by extension, C-6) position of pyridine rings. organic-chemistry.org An efficient palladium-catalyzed process has been developed for the Negishi coupling of various aryl bromides with secondary alkylzinc halides, highlighting the broad scope of this method. nih.gov

The following table summarizes typical conditions for these palladium-catalyzed reactions on related bromopyridine substrates.

| Reaction | Catalyst/Ligand | Base | Solvent | Temperature | Yield (%) | Ref |

| Suzuki | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 °C | Moderate to Good | nih.gov |

| Sonogashira | Pd(CF₃COO)₂/PPh₃/CuI | - | DMF | 100 °C | up to 93% | |

| Negishi | Pd(PPh₃)₄ | - | THF | Room Temp - Reflux | 50-98% | organic-chemistry.org |

While transition metal catalysis is dominant, concerns about cost, toxicity, and product contamination have spurred the development of metal-free cross-coupling alternatives. cas.cn These methods often proceed through different mechanisms, such as a base-promoted homolytic aromatic substitution (HAS) pathway. cas.cn For instance, the coupling of aryl halides with N-containing heteroarenes has been achieved using a strong base like potassium tert-butoxide (KOtBu) without a transition metal. cas.cn Other approaches involve photo-induced reactions or the use of solvated electrons to activate aryl halides for C-N bond formation. nih.gov BF₃-mediated cross-coupling of pyridines with organolithium or Grignard reagents also represents a viable transition-metal-free strategy. nih.gov While specific applications to this compound are not yet widely reported, these emerging methodologies offer a potential future direction for its functionalization. lnu.edu.cn

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds. In this two-step addition-elimination mechanism, a nucleophile attacks the electron-deficient ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of a leaving group. masterorganicchemistry.comyoutube.comlibretexts.org The pyridine ring is inherently electron-deficient, facilitating such attacks. For this compound, SNAr could potentially occur at either the C-6 (displacing bromide) or C-2 (displacing fluoride) position.

Displacement of the C-6 bromine via SNAr is plausible. However, the reactivity in SNAr reactions is heavily influenced by the nature of the leaving group and the position of electron-withdrawing groups or activating heteroatoms. The ring nitrogen activates the ortho (C-2) and para (C-4) positions towards nucleophilic attack. The C-6 position is also considered ortho to the nitrogen, and thus activated. Generally, in SNAr reactions, the rate-determining step is the initial nucleophilic attack, which is favored by more electronegative halogens that increase the electrophilicity of the attached carbon. masterorganicchemistry.comyoutube.com This would suggest that the C-2 fluoro-substituted carbon is more electrophilic than the C-6 bromo-substituted carbon. Consequently, SNAr is more likely to occur at the C-2 position (see section 3.3.1).

Directed Metalation Strategies for Bromine Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a Directed Metalation Group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org In the case of this compound, potential DMGs are the ring nitrogen and the C-2 fluorine atom. organic-chemistry.org

However, the application of DoM to this substrate is complicated by the presence of the C-6 bromine atom. Aryl bromides are known to undergo rapid lithium-halogen exchange with organolithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures. This exchange process is often kinetically faster than deprotonation (metalation). uwindsor.ca Therefore, treatment of this compound with a strong organolithium base would likely result in the formation of the 6-lithio-2-fluoro-3-(bromomethyl)pyridine intermediate via Li-Br exchange, rather than deprotonation at a C-H position like C-5. This lithiated intermediate could then be trapped with various electrophiles to introduce a new substituent at the C-6 position, effectively achieving functionalization at the bromine position through a metalation-electrophile quench sequence.

Reactivity of the Fluorine Atom on the Pyridine Ring

The fluorine atom at the C-2 position is significantly influenced by the adjacent ring nitrogen, making it a highly reactive site for nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) with Fluorine as the Leaving Group

The C-2 position of a pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing inductive and mesomeric effects of the nitrogen atom. In SNAr reactions, a counterintuitive reactivity order for halogens is often observed: F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the formation of the Meisenheimer intermediate, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comyoutube.com

The high electronegativity of fluorine strongly polarizes the C-F bond, making the C-2 carbon highly electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.comnih.gov This effect accelerates the initial addition step, which is the bottleneck of the reaction. youtube.com Experimental studies have confirmed this enhanced reactivity; for example, 2-fluoropyridine (B1216828) reacts with sodium ethoxide 320 times faster than 2-chloropyridine. nih.govresearchgate.net This high reactivity allows SNAr reactions on 2-fluoropyridines to proceed under milder conditions compared to other halopyridines, which is advantageous when dealing with complex molecules containing sensitive functional groups. nih.gov A variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the C-2 fluorine. researchgate.netelectronicsandbooks.com

Given this well-established reactivity pattern, the C-2 fluorine in this compound is the most probable site for nucleophilic aromatic substitution, offering a regioselective pathway to introduce a wide range of substituents at this position.

The table below shows examples of SNAr reactions on substituted 2-nitropyridines, illustrating the efficiency of displacing a nitro group, which is comparable in leaving group ability to fluoride (B91410) in some activated systems.

| Substrate | Nucleophile/Conditions | Product | Yield (%) | Ref |

| 3-Methoxy-2-nitropyridine | K[¹⁸F]F-K₂₂₂, 140 °C, 30 min | 3-Methoxy-2-[¹⁸F]fluoropyridine | 70-89% (RCY) | researchgate.net |

| 3-Methyl-2-nitropyridine | K[¹⁸F]F-K₂₂₂, 140 °C, 30 min | 3-Methyl-2-[¹⁸F]fluoropyridine | 70-89% (RCY) | researchgate.net |

| 2-Chloropyridine | K[¹⁸F]F-K₂₂₂, DMSO, 210 °C | 2-[¹⁸F]Fluoropyridine | 30-40% (RCY) | electronicsandbooks.com |

(RCY = Radiochemical Yield)

Site-Selective Amination of Polyhalogenated Pyridines

The amination of polyhalogenated pyridines, including structures analogous to this compound, is a cornerstone of synthetic chemistry for creating valuable building blocks. Research demonstrates that these reactions can proceed with high site selectivity, which is crucial for the controlled synthesis of complex molecules. In many instances of nucleophilic aromatic substitution (SNAr) on polyhalogenated N-heterocycles, the fluorine atom is preferentially displaced over other halogens like chlorine or bromine. rsc.org

A metal-free method for the site-selective C-N bond formation in polyhalogenated pyridines has shown that a wide array of amines preferentially react at the position bearing the fluorine atom. rsc.org This selectivity is often observed at the ortho-position relative to the ring nitrogen, highlighting a distinct reactivity pattern that can be exploited for targeted synthesis. rsc.org The quaternisation of polyhalogenopyridines with agents like methyl fluorosulphonate can generate pyridinium (B92312) salts that exhibit extreme reactivity towards nucleophiles, further enabling selective substitutions. rsc.org

The development of multifunctional reagents has also led to the direct conversion of pyridines to protected aminopyridines with exceptional site- and chemoselectivity under mild conditions. nih.gov These advanced methods tolerate a wide range of functional groups, showcasing their utility in complex synthetic pathways. nih.gov

Influence of Electronic and Steric Properties on SNAr Selectivity

The selectivity observed in nucleophilic aromatic substitution (SNAr) reactions on polyhalogenated pyridines is fundamentally governed by the electronic and steric properties of the pyridine ring and its substituents. The SNAr mechanism proceeds via a stepwise pathway involving the formation of a negatively charged intermediate known as the Meisenheimer complex. stackexchange.com The stability of this intermediate is a key determinant of the reaction rate and regioselectivity.

Electronic Effects: The high electronegativity of the fluorine atom exerts a powerful electron-withdrawing inductive effect (-I). stackexchange.com This effect stabilizes the anionic Meisenheimer complex formed during the nucleophilic attack, thereby lowering the activation energy of this rate-determining step. stackexchange.com Consequently, in many activated aryl systems, the C-F bond is more susceptible to nucleophilic attack than C-Cl or C-Br bonds, a phenomenon known as the "element effect" in SNAr reactions (F > Cl ≈ Br > I). researchgate.net The electron-deficient nature of the pyridine ring itself, which is enhanced by halogen substituents, makes it inherently activated towards nucleophilic attack. nih.gov

Steric Effects: Steric hindrance plays a significant role in dictating the site of nucleophilic attack. Substituents ortho to a potential reaction site can impede the approach of a nucleophile, directing the reaction to a less hindered position. nih.govresearchgate.net Computational studies have shown that steric interactions between the departing group and adjacent substituents are particularly pronounced during the cleavage of the carbon-substituent bond, which can be the rate-determining step in certain transformations. nih.gov This interplay between steric and electronic factors allows for fine-tuning the selectivity of functionalization on the pyridine core. researchgate.netchemrxiv.org

| Factor | Influence on SNAr Selectivity | Example |

| Electronic | The strong inductive effect of fluorine stabilizes the Meisenheimer intermediate, increasing the reactivity of the C-F bond. stackexchange.com | Preferential substitution of fluorine over bromine in many polyhalogenated pyridines. |

| Steric | Bulky groups adjacent to a halogen can hinder nucleophilic attack, favoring substitution at less crowded positions. nih.gov | Differences in reactivity between 2- and 3-substituted pyridines can be attributed to steric interactions during bond cleavage. nih.gov |

Metal-Free C-N Bond-Forming Reactions Involving Fluorine

Recent advancements have focused on the development of metal-free methodologies for C-N bond formation, addressing the need to avoid residual metal contamination in final products, particularly in pharmaceutical synthesis. rsc.org In the context of polyhalogenated pyridines, these reactions often exploit the inherent reactivity of the C-F bond.

A notable metal-free approach allows for the highly site-selective reaction of various amines with polyhalogenated pyridines. rsc.org These reactions typically proceed under mild conditions and demonstrate a preference for substitution at the fluorine-bearing carbon. rsc.org The scope of this method is broad, accommodating a range of halogenated pyridines and diverse amine nucleophiles, leading to monosubstituted products with high selectivity. rsc.org The development of such transition-metal-free amination methods provides a valuable alternative to classical cross-coupling reactions like the Buchwald-Hartwig amination. rsc.org

Orthogonal Reactivity and Chemoselectivity in Polyhalogenated Pyridines

The presence of multiple, distinct halogen atoms on a pyridine ring, such as in this compound, offers the potential for orthogonal reactivity. This concept involves the selective functionalization of one reactive site while leaving others intact for subsequent transformations. nih.gov Achieving such chemoselectivity is a primary goal in the synthesis of complex, highly functionalized molecules.

The differential reactivity of the various C-X bonds (C-F, C-Br) and the C-Br bond in the bromomethyl group allows for a stepwise and controlled modification of the molecule. By carefully selecting reagents and reaction conditions, chemists can target a specific halogen for substitution or coupling, preserving the other halogen atoms for later synthetic steps. This strategy underpins the efficient construction of intricate molecular architectures from polyhalogenated precursors. rsc.orgrsc.org

Selective Transformations of Multiple Halogen Substituents

The selective transformation of multiple halogen substituents on a pyridine core is dictated by the specific reaction type employed. In nucleophilic aromatic substitution (SNAr) reactions, the C2-F bond is often the most reactive site due to the combined activating effects of the ring nitrogen and the electronegativity of fluorine. rsc.orgnih.gov In contrast, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, typically exhibit a different selectivity profile. In these metal-catalyzed processes, the reactivity of carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl, based on bond dissociation energies. Thus, the C6-Br bond would be expected to react preferentially over the C2-F bond under these conditions.

This differential reactivity allows for a programmed sequence of reactions. For instance, one could first perform a Suzuki coupling at the C6-Br position and then subsequently introduce a nucleophile to displace the C2-F atom via an SNAr reaction. The bromomethyl group at the C3 position introduces another layer of reactivity, being susceptible to nucleophilic substitution by a different mechanism (SN2), further expanding the synthetic possibilities.

Differential Reactivity of Bromine and Fluorine Atoms

The difference in reactivity between the bromine and fluorine atoms in this compound is a clear illustration of chemoselectivity.

Fluorine at C2: The C2-F bond is highly activated towards nucleophilic aromatic substitution (SNAr). The adjacent ring nitrogen and the strong inductive effect of fluorine make the C2 position highly electrophilic and stabilize the intermediate formed upon nucleophilic attack. stackexchange.com Therefore, reactions with strong nucleophiles (e.g., amines, alkoxides) will likely lead to the selective displacement of the fluoride ion. rsc.orgnih.gov

Bromine at C6: The C6-Br bond is generally less reactive than the C2-F bond in SNAr reactions. stackexchange.com However, it is significantly more reactive in transition-metal-catalyzed cross-coupling reactions. The weaker C-Br bond (compared to C-F) facilitates oxidative addition to a low-valent metal catalyst (e.g., Pd(0)), which is the initial step in catalytic cycles like Suzuki, Heck, or Sonogashira couplings.

This dichotomy in reactivity allows for the selective functionalization of either the C2 or C6 position by choosing the appropriate class of reaction.

| Position & Halogen | Preferred Reaction Type | Mechanistic Rationale |

| C2-Fluorine | Nucleophilic Aromatic Substitution (SNAr) | High electronegativity of F stabilizes the Meisenheimer complex; activation by ring nitrogen. stackexchange.com |

| C6-Bromine | Palladium-Catalyzed Cross-Coupling | Lower C-Br bond dissociation energy facilitates oxidative addition to the metal catalyst. |

| C3-Bromomethyl | Nucleophilic Substitution (SN2) | Benzylic-like bromide is a good leaving group for standard SN2 displacement. |

Chemoselective Functionalization of Polyhalogenated Pyridines

The chemoselective functionalization of polyhalogenated pyridines is a powerful strategy for synthesizing complex derivatives. By leveraging the distinct reactivity profiles of different halogen substituents, a single starting material can serve as a versatile platform for introducing diverse functionalities in a controlled manner. rsc.orgnih.govrsc.org

For this compound, a potential synthetic sequence could involve:

SNAr at C2: Reaction with an amine or alcohol to displace the fluorine atom.

Suzuki Coupling at C6: Subsequent palladium-catalyzed reaction to form a new carbon-carbon bond at the bromine-substituted position.

SN2 at the Bromomethyl Group: Finally, displacement of the bromide on the side chain with a different nucleophile.

The order of these steps can often be interchanged, providing flexibility in synthetic design. The ability to perform these transformations with high selectivity underscores the utility of polyhalogenated pyridines as key intermediates in medicinal and materials chemistry. nih.govchemrxiv.org

Applications As a Synthetic Building Block and Intermediate in Organic Chemistry

Role in the Construction of Complex Organic Molecules

The strategic importance of 6-Bromo-3-(bromomethyl)-2-fluoropyridine lies in its utility as a scaffold for building more complex molecules. Halogenated pyridines are frequently employed as intermediates in multi-step syntheses of medicinally active compounds. nih.govacs.org The fluorine atom at the 2-position activates the ring for nucleophilic aromatic substitution (SNAr), a reaction that is often faster for fluoropyridines compared to their chloro- or bromo-analogs. nih.govacs.org This reactivity, combined with the potential for palladium-catalyzed cross-coupling reactions at the bromine-substituted 6-position, allows for the sequential and controlled introduction of various substituents.

The bromomethyl group at the 3-position adds another layer of synthetic versatility, readily undergoing nucleophilic substitution with a wide range of nucleophiles to append side chains or initiate cyclization reactions. This trifunctional nature enables chemists to use this single building block to access a diverse array of substituted pyridine (B92270) cores, which are central to numerous complex bioactive molecules, including kinase inhibitors and other pharmaceuticals.

Synthesis of Diverse Heterocyclic Compounds

The reactivity profile of this compound makes it an ideal precursor for a variety of other heterocyclic systems. The ability to selectively manipulate each of its functional groups is key to its role in generating molecular diversity.

The bromomethyl group is particularly useful for the synthesis of fused heterocyclic systems. Pyridine-fused heterocycles are prominent scaffolds in medicinal chemistry and materials science. bohrium.com For instance, the reaction of a pyridine derivative containing a bromomethyl group with a suitable binucleophile can lead to the formation of a new fused ring.

A common strategy to form imidazopyridines involves the reaction of an aminopyridine with an α-halocarbonyl compound. nih.govgoogle.com While this compound is not an aminopyridine itself, it can be readily converted to one. For example, the fluorine atom at the C-2 position can be displaced by an amine, and the resulting intermediate, now containing both an amino group and a bromomethyl group, can undergo intramolecular cyclization to form a dihydropyridopyrazine ring system, a related fused pyridine structure. Alternatively, reaction with a primary amine followed by intramolecular cyclization involving the bromomethyl group can lead to fused ring systems. Imidazo[1,2-a]pyridines, for example, are synthesized from 2-aminopyridines. nih.govresearchgate.net The subject compound serves as a precursor to the substituted pyridines that can then be used to build these important fused scaffolds. researchgate.netresearchgate.net

Similarly, the synthesis of benzofuropyridines can be achieved through strategies involving palladium-catalyzed coupling and subsequent cyclization. bohrium.com The bromomethyl group can react with a substituted phenol (B47542) to form an ether linkage, followed by an intramolecular reaction to close the furan (B31954) ring, resulting in a benzofuropyridine core.

The presence of three distinct reactive handles on the this compound core allows for the synthesis of a vast array of poly-substituted pyridine derivatives. The reactivity of these sites can often be addressed selectively.

Nucleophilic Aromatic Substitution (SNAr) at C2: The fluorine atom at the 2-position is highly susceptible to displacement by nucleophiles (e.g., amines, alcohols, thiols). This reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and is generally much faster than for corresponding chloro- or bromopyridines. acs.org

Cross-Coupling Reactions at C6: The bromine atom at the 6-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Ullmann-type couplings. researchgate.net This allows for the introduction of aryl, alkyl, or alkynyl groups at this position.

Nucleophilic Substitution at the Bromomethyl Group: The CH2Br group is a classic electrophile for SN2 reactions, allowing for the attachment of a wide variety of side chains via reaction with O-, N-, S-, and C-nucleophiles.

The differential reactivity of these sites can be exploited to perform sequential functionalization, leading to precisely substituted pyridine products.

| Reactive Site | Reaction Type | Typical Reagents | Resulting Moiety |

|---|---|---|---|

| C2-Fluorine | Nucleophilic Aromatic Substitution (SNAr) | Amines (R-NH2), Alkoxides (R-O-), Thiolates (R-S-) | C2-NHR, C2-OR, C2-SR |

| C6-Bromine | Suzuki Coupling | Arylboronic acids (Ar-B(OH)2), Pd catalyst, Base | C6-Aryl |

| C6-Bromine | Sonogashira Coupling | Terminal alkynes (R-C≡CH), Pd/Cu catalysts, Base | C6-Alkynyl |

| C3-Bromomethyl | Nucleophilic Substitution (SN2) | Cyanide (CN-), Azide (N3-), Phenoxides (Ar-O-) | C3-CH2CN, C3-CH2N3, C3-CH2OAr |

Precursor for Advanced Ligands in Organometallic Chemistry

Substituted pyridines are fundamental building blocks for ligands in organometallic chemistry and catalysis. The ability to introduce multiple, distinct functional groups onto the pyridine ring makes this compound an attractive precursor for designing multidentate ligands. For example, the bromine at C6 can be converted into a phosphine (B1218219) group via lithiation and reaction with a chlorophosphine, while the bromomethyl group can be used to introduce another donor atom, such as nitrogen or sulfur. The fluorine at C2 could also be displaced by a coordinating group. This allows for the synthesis of bidentate (e.g., P,N-ligands) or tridentate ligands with specific steric and electronic properties, which are crucial for controlling the activity and selectivity of metal catalysts. researchgate.net

Intermediate in the Synthesis of Specialty Chemicals

The utility of this compound extends to the synthesis of various specialty chemicals, particularly in the pharmaceutical and agrochemical industries. fluoromart.com Fluorinated heterocycles are prevalent in modern crop protection agents and drugs. fluoromart.com This building block provides a pre-functionalized core that can be elaborated into a final active ingredient through a few synthetic steps. For example, the trifluoromethylpyridine moiety, which shares structural similarities, is found in over 20 commercial agrochemicals and several pharmaceuticals, highlighting the importance of such fluorinated pyridine intermediates. fluoromart.com The combination of reactive sites on this compound allows for the efficient assembly of target molecules, reducing the number of steps required in a synthetic route and potentially lowering costs in industrial production. nih.govacs.org

Integration into Divergent Synthetic Strategies

Divergent synthesis is a powerful approach for generating libraries of structurally diverse compounds from a common intermediate, which is essential for drug discovery and chemical biology. nih.govnih.gov this compound is an excellent candidate for such strategies due to its orthogonal reactivity. A divergent approach could start with the reaction of the most reactive site, followed by reactions at the other sites.

For instance, one could first perform a nucleophilic substitution on the bromomethyl group with a library of nucleophiles. Each of these products could then be subjected to Suzuki coupling at the C6-bromo position with a library of boronic acids. Finally, SNAr at the C2-fluoro position with a library of amines would generate a large and diverse collection of complex molecules. This strategy efficiently explores chemical space around the pyridine scaffold, enabling the rapid generation of compound libraries for high-throughput screening. nih.govresearchgate.netmdpi.com

Libraries of Functionalized Pyridines via Late-Stage Functionalization

Late-stage functionalization is a powerful strategy in medicinal chemistry that allows for the diversification of a common core structure at a late step in a synthetic sequence. This approach enables the rapid generation of a library of analogs for structure-activity relationship (SAR) studies. This compound is an ideal scaffold for such an approach, offering multiple handles for sequential or orthogonal diversification.

The 2-fluoro substituent on the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). The high electronegativity of the fluorine atom, combined with the electron-withdrawing nature of the pyridine nitrogen, renders the C2 position susceptible to attack by a wide range of nucleophiles. Current time information in Pasuruan, ID.nih.gov This reactivity is often significantly greater than that of corresponding chloro- or bromopyridines, allowing for milder reaction conditions and broader substrate scope. nih.gov Consequently, a library of 2-substituted pyridines can be readily generated by treating this compound with various nitrogen, oxygen, sulfur, and carbon nucleophiles.

Furthermore, the 3-bromomethyl group provides a secondary site for diversification. This benzylic-like bromide is a potent electrophile and can react with a different set of nucleophiles, often under conditions orthogonal to the SNAr at the 2-position. This dual reactivity allows for a combinatorial approach to library synthesis, where variations at both the C2 and C3-methyl positions can be explored. The 6-bromo position can be maintained throughout these transformations, serving as a stable substituent or as a handle for subsequent functionalization.

Below is a representative table illustrating the potential for generating a library of functionalized pyridines from this compound via late-stage functionalization.

| Nucleophile | Reagent Example | Potential Functional Group at C2 (via SNAr) | Potential Functional Group at C3-methyl (via Substitution) |

| N-Nucleophiles | Morpholine | 2-Morpholinyl | 3-(Morpholinomethyl) |

| Aniline | 2-(Phenylamino) | 3-((Phenylamino)methyl) | |

| Sodium Azide | 2-Azido | 3-(Azidomethyl) | |

| O-Nucleophiles | Sodium Methoxide (B1231860) | 2-Methoxy | 3-(Methoxymethyl) |

| Phenol | 2-Phenoxy | 3-(Phenoxymethyl) | |

| Sodium Acetate (B1210297) | 2-Acetoxy | 3-(Acetoxymethyl) | |

| S-Nucleophiles | Sodium Thiomethoxide | 2-(Methylthio) | 3-((Methylthio)methyl) |

| Thiophenol | 2-(Phenylthio) | 3-((Phenylthio)methyl) | |

| C-Nucleophiles | Sodium Cyanide | 2-Cyano | 3-(Cyanomethyl) |

| Diethyl Malonate | 2-(Diethyl(malonyl)) | 3-(2,2-Bis(ethoxycarbonyl)ethyl) |

Modular Design Principles in Pyridine Synthesis

Modular design in chemical synthesis involves the use of well-defined building blocks, or "modules," that can be combined in a systematic and predictable manner to create a wide array of complex molecules. This compound serves as an excellent example of a trifunctional module that can be elaborated in a stepwise and controlled fashion.

The 6-bromo position is particularly well-suited for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis. nih.govrsc.org This allows for the introduction of a vast range of substituents, including alkyl, aryl, heteroaryl, and alkynyl groups, through reactions such as Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig couplings. acs.orgnih.govmdpi.com This modularity at the 6-position enables the synthesis of pyridines with diverse steric and electronic properties.

The true power of this compound as a modular building block lies in the synergistic reactivity of its three functional groups. A synthetic strategy can be envisioned where the 6-bromo position is first functionalized via a cross-coupling reaction. The resulting product, now bearing a new substituent at C6, can then be subjected to diversification at the 2-fluoro and 3-bromomethyl positions as described in the previous section. Alternatively, the 2-fluoro or 3-bromomethyl groups could be functionalized first, followed by a cross-coupling reaction at the 6-position. This flexibility allows for the strategic and modular construction of highly substituted and complex pyridine derivatives that would be challenging to access through other synthetic routes.

The following table outlines the potential for modular synthesis using this compound, focusing on the initial functionalization of the 6-bromo position.

| Cross-Coupling Reaction | Coupling Partner | Type of Bond Formed | Introduced Substituent at C6 |

| Suzuki-Miyaura | Phenylboronic acid | C-C | Phenyl |

| Methylboronic acid | C-C | Methyl | |

| 2-Thienylboronic acid | C-C | 2-Thienyl | |

| Sonogashira | Phenylacetylene | C-C | Phenylethynyl |

| Trimethylsilylacetylene | C-C | (Trimethylsilyl)ethynyl | |

| Buchwald-Hartwig Amination | Aniline | C-N | Phenylamino |

| Morpholine | C-N | Morpholinyl | |

| Stille | Tributyl(vinyl)stannane | C-C | Vinyl |

| Tributyl(phenyl)stannane | C-C | Phenyl |

Spectroscopic and Structural Characterization in Research Contexts

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) and Carbon-¹³C NMR Analysis

Proton (¹H) and Carbon-¹³C NMR are fundamental one-dimensional NMR experiments that provide crucial data for structural elucidation.

¹H NMR Analysis: In the ¹H NMR spectrum of 6-Bromo-3-(bromomethyl)-2-fluoropyridine, the signals for the two aromatic protons on the pyridine (B92270) ring are expected to appear as doublets in the downfield region, typically between δ 7.0 and 8.5 ppm. Their specific chemical shifts and coupling constants are influenced by the electronic effects of the bromo and fluoro substituents. The bromomethyl group (-CH₂Br) would present as a distinct singlet further upfield, generally in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent bromine atom.

¹³C NMR Analysis: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are anticipated. The carbon atom bonded to the highly electronegative fluorine (C2) would exhibit a large chemical shift and show coupling to the fluorine nucleus. The carbons attached to bromine (C6 and the bromomethyl carbon) would also be significantly shifted. The remaining aromatic carbons would resonate at chemical shifts characteristic of substituted pyridine rings. The analysis of these shifts, often aided by two-dimensional NMR experiments like HSQC and HMBC, allows for the complete assignment of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | Aromatic (H4, H5) | 7.0 - 8.5 | Doublet |

| ¹H | Bromomethyl (-CH₂) | 4.5 - 5.0 | Singlet |

| ¹³C | C2-F | 155 - 165 (with ¹JCF coupling) | Doublet |

| ¹³C | C6-Br | 115 - 125 | Singlet |

| ¹³C | Aromatic (C3, C4, C5) | 120 - 150 | Singlet/Doublet (due to C-F coupling) |

| ¹³C | Bromomethyl (-CH₂) | 25 - 35 | Singlet |

Fluorine-¹⁹F NMR for Fluorine-Containing Systems and Metal-Fluorine Interactions

Given the presence of a fluorine atom, Fluorine-¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive tool for characterizing this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis wikipedia.org.

The ¹⁹F NMR spectrum provides a direct probe into the local electronic environment of the fluorine atom. The chemical shift of the fluorine on the pyridine ring is highly sensitive to the nature and position of other substituents alfa-chemistry.com. For a 2-fluoropyridine (B1216828) derivative, the chemical shift is expected in a characteristic range, which can be influenced by solvent and temperature alfa-chemistry.com. This high sensitivity makes ¹⁹F NMR an excellent technique for reaction monitoring. For instance, in a substitution reaction involving the bromomethyl group, changes in the electronic environment of the pyridine ring would lead to a discernible shift in the ¹⁹F signal, allowing for real-time tracking of the reaction progress.

Furthermore, the fluorine atom can act as a reporter in studies of non-covalent interactions, including metal-fluorine interactions. The coordination of a metal center to the pyridine nitrogen would perturb the electronic structure of the ring, causing a significant change in the ¹⁹F chemical shift, thereby providing insights into binding events.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns.

For this compound (C₆H₄Br₂FN), the molecular ion peak in the mass spectrum would be characterized by a unique isotopic pattern due to the presence of two bromine atoms. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Consequently, a molecule containing two bromine atoms will exhibit a distinctive cluster of peaks for the molecular ion: an M peak (containing two ⁷⁹Br atoms), an M+2 peak (containing one ⁷⁹Br and one ⁸¹Br), and an M+4 peak (containing two ⁸¹Br atoms), with a relative intensity ratio of approximately 1:2:1 whitman.edu. This pattern is a definitive signature for the presence of two bromine atoms in the molecule.

Electron impact ionization typically induces fragmentation of the molecular ion. The fragmentation pattern provides a "fingerprint" that can help confirm the structure libretexts.org. For this compound, predictable fragmentation pathways would include:

Loss of a bromine radical (•Br): Resulting in a fragment ion [M-Br]⁺.

Loss of the bromomethyl radical (•CH₂Br): Leading to the formation of a [M-CH₂Br]⁺ ion.

Cleavage of HBr: Producing a [M-HBr]⁺ fragment.

Ring fragmentation: The stable pyridine ring may also fragment under high energy conditions, leading to smaller charged species researchgate.net.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state eurjchem.com. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing nih.govnih.gov.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be generated. This map is then used to build and refine a model of the molecular structure.

While specific crystallographic data for this compound is not publicly available, a successful analysis would reveal the precise geometry of the pyridine ring, the conformations of the bromomethyl group, and how the molecules pack together in the solid state through intermolecular forces such as halogen bonding or π–π stacking nih.govwhiterose.ac.uk.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending vscht.cz.

The FT-IR spectrum of this compound would display a series of absorption bands characteristic of its structural features. Analysis of the spectrum allows for the confirmation of key functional groups chemanalytical.com.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch | -CH₂Br | 2850 - 3000 | Medium-Weak |

| C=C and C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |

| C-H Wag | -CH₂Br | 1150 - 1300 | Medium |

| C-F Stretch | Aryl-Fluoride | 1200 - 1300 | Strong |

| C-Br Stretch | Aryl-Bromide | 550 - 750 | Medium-Strong |

| C-Br Stretch | Alkyl-Bromide | 515 - 690 | Medium-Strong |

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of bands that is unique to the molecule, serving as a reliable identifier when compared against a reference spectrum vscht.cz. The strong absorption from the C-F bond and the characteristic absorptions from the C-Br bonds would be key features in the spectrum orgchemboulder.com.

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. These calculations can predict regions of high or low electron density, the energies of frontier molecular orbitals, and indices of reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov

Based on studies of related halopyridines, a hypothetical HOMO-LUMO analysis for 6-bromo-3-(bromomethyl)-2-fluoropyridine can be projected. The presence of two bromine atoms and a fluorine atom would likely result in a significant HOMO-LUMO gap, rendering the molecule relatively stable. However, the precise energy values would depend on the interplay of the electronic effects of all substituents.

Table 1: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound based on Analogous Compounds

| Parameter | Predicted Value Range | Implication |

| HOMO Energy | -6.5 to -7.5 eV | Moderate nucleophilicity, likely centered on the pyridine (B92270) nitrogen and potentially the bromine atoms. |

| LUMO Energy | -1.0 to -2.0 eV | Susceptible to nucleophilic attack, particularly at the carbon atoms of the pyridine ring and the bromomethyl group. |

| HOMO-LUMO Gap | 4.5 to 5.5 eV | Indicates good kinetic stability. |

| Electronegativity (χ) | 3.75 to 4.75 eV | High electronegativity due to halogen substituents. |

| Chemical Hardness (η) | 2.25 to 2.75 eV | Suggests a molecule that is not easily polarized. |

Note: The values in this table are estimations based on computational studies of various substituted pyridines and are for illustrative purposes only. Specific calculations on this compound are required for accurate values.

The electrophilicity of the compound is expected to be pronounced at the carbon atom of the bromomethyl group, making it a prime site for nucleophilic substitution reactions. The pyridine ring itself, being electron-deficient due to the halogen substituents, would also be susceptible to attack by strong nucleophiles. The nitrogen atom, despite the electron-withdrawing effects, would retain some nucleophilic character due to its lone pair of electrons.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a region of negative potential around the nitrogen atom, indicating its potential to act as a hydrogen bond acceptor. The halogen atoms would exhibit regions of both positive (on the σ-hole) and negative potential, allowing for halogen bonding interactions. The hydrogen atoms of the bromomethyl group would be electron-poor and thus appear as regions of positive potential.

A topological analysis of the electron density, using frameworks like the Quantum Theory of Atoms in Molecules (QTAIM), can provide deeper insights into the nature of chemical bonds and non-covalent interactions. nih.gov This analysis can quantify the strength of bonds and identify bond critical points that are characteristic of specific interactions. For the title compound, QTAIM analysis would be valuable in characterizing the C-Br, C-F, and C-N bonds, as well as potential intramolecular and intermolecular interactions.

Mechanistic Investigations through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally.

The bromomethyl group in this compound is a key reactive site, likely undergoing nucleophilic substitution reactions (SN2). Computational studies on similar reactions, such as the nucleophilic substitution at phenacyl bromides with pyridines, can provide a framework for understanding the reaction pathways of the title compound. scilit.com

A typical SN2 reaction involving the bromomethyl group would proceed through a pentacoordinate transition state. Transition state theory and computational chemistry can be used to calculate the activation energy for such a reaction, which is the energy barrier that must be overcome for the reaction to occur. The geometry of the transition state, including the bond lengths of the incoming nucleophile and the leaving bromide, can be precisely determined.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical SN2 Reaction of this compound with a Nucleophile (e.g., Ammonia)

| Parameter | Estimated Value (kcal/mol) |

| Energy of Reactants | 0 |

| Energy of Transition State | 15 - 25 |

| Energy of Products | -10 to -5 |

| Activation Energy (Forward) | 15 - 25 |

| Reaction Energy | -10 to -5 |

Note: These are hypothetical values based on general SN2 reactions and are for illustrative purposes. Actual values would require specific DFT calculations.

The substituents on the pyridine ring will influence the stability of the transition state and thus the reaction rate. The electron-withdrawing fluorine and bromine atoms on the ring could potentially stabilize the transition state through inductive effects.

Solvent plays a crucial role in many chemical reactions, and its effects can be modeled computationally using either implicit or explicit solvent models. rsc.orgrsc.org For an SN2 reaction at the bromomethyl group, a polar solvent would be expected to stabilize the charged transition state and the leaving bromide ion, thereby accelerating the reaction. researchgate.net Continuum solvation models, such as the Polarizable Continuum Model (PCM), can be used to approximate the bulk solvent effects on the energies of reactants, transition states, and products.

Explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For reactions involving this compound, explicit modeling of the solvent molecules around the pyridine nitrogen and the bromomethyl group could be important for accurately predicting reaction energetics.

Catalytic mechanisms can also be investigated computationally. For instance, if a reaction involving the title compound is catalyzed by an acid or a base, the role of the catalyst in stabilizing intermediates and lowering the activation energy can be modeled.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the bromomethyl group allows for different spatial orientations, or conformations, of this compound. Conformational analysis aims to identify the most stable conformations and the energy barriers for rotation around single bonds. lumenlearning.comchemistrysteps.com For the title compound, the rotation around the C3-C(bromomethyl) bond would be of primary interest. The relative energies of different rotamers would be influenced by steric interactions between the bromomethyl group and the substituents at the 2- and 4-positions of the pyridine ring.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational landscape of the molecule and study its interactions with its environment, such as a solvent or a biological macromolecule. An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) could reveal the preferred solvation structure and the dynamics of conformational changes.

Structure-Reactivity Relationships from Theoretical Perspectives

A comprehensive review of available scientific literature and computational chemistry databases indicates a notable absence of specific theoretical studies focused on this compound. As such, detailed research findings, including computational data on its structure-reactivity relationships, are not publicly available at this time. Theoretical investigations, such as those employing Density Functional Theory (DFT) or other quantum chemical methods, are crucial for elucidating the electronic structure and predicting the reactivity of novel compounds. These studies provide valuable insights into molecular properties that govern chemical behavior, including molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and bond dissociation energies.

For this compound, such computational work would be instrumental in understanding the interplay of its various substituents—the bromo, bromomethyl, and fluoro groups—on the pyridine ring. Theoretical analyses could predict the most likely sites for nucleophilic or electrophilic attack, the stability of potential intermediates, and the kinetic and thermodynamic profiles of various reactions.

While general principles of physical organic chemistry allow for qualitative predictions about the reactivity of this molecule, quantitative data from dedicated computational studies are necessary for a precise and nuanced understanding. The electron-withdrawing nature of the fluorine and bromine atoms is expected to influence the electron density distribution around the pyridine ring, while the bromomethyl group introduces a reactive site for nucleophilic substitution. However, without specific theoretical calculations, any detailed discussion on structure-reactivity relationships would be speculative.

The scientific community awaits future computational studies on this compound to provide the data needed for a thorough and accurate description of its reactivity from a theoretical standpoint. Such research would be a valuable contribution to the field of heterocyclic chemistry and medicinal chemistry, where this compound may serve as a key building block.

Future Directions and Emerging Research Areas

Development of Novel Catalytic Systems for Enhanced Selective Transformations

The selective functionalization of a molecule with multiple reactive sites, such as 6-bromo-3-(bromomethyl)-2-fluoropyridine, is a significant chemical challenge. The development of novel catalytic systems is paramount for achieving high selectivity and efficiency, thereby avoiding the need for cumbersome protecting group strategies. Current research focuses on transition metal catalysis, photocatalysis, and organocatalysis to precisely target specific positions on the pyridine (B92270) core and its substituents. researchgate.net

Transition Metal Catalysis: Palladium, nickel, and copper catalysts are central to modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. numberanalytics.comrsc.org For a substrate like this compound, these catalysts offer pathways to selectively functionalize the C6-Br bond via reactions like Suzuki, Stille, Negishi, and Hiyama couplings. eie.grmdpi.com Future developments will likely focus on catalysts with tailored ligand spheres that can differentiate between the C-Br bond on the ring and the C-Br bond of the bromomethyl group, or that can activate the typically less reactive C-F bond.

Furthermore, transition metal-catalyzed C-H activation is a powerful tool for direct functionalization, saving steps and improving atom economy. nih.govnih.gov Iridium and rhodium catalysts, for instance, have shown promise in the meta-selective C-H borylation and silylation of pyridines. snnu.edu.cn Applying such systems to this compound could enable the selective modification of the C4 or C5 positions, which are otherwise difficult to access.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a transformative technology, allowing for radical-mediated transformations under exceptionally mild conditions. thieme-connect.denih.gov This approach opens up new avenues for the functionalization of polyhalogenated pyridines. For this compound, photoredox methods could be employed for:

Radical generation: The bromomethyl group is a prime site for the generation of a pyridyl-methyl radical, which can then participate in a variety of coupling reactions.

C-H Functionalization: Photocatalytic radical cascades can achieve site-selective functionalization of pyridylic C-H bonds. nih.gov

Dearomatization: Temporary dearomatization of the pyridine ring via photocatalytic methods can alter its reactivity, enabling nucleophilic additions at positions not typically accessible. mdpi.comnih.gov

The table below summarizes potential applications of emerging catalytic systems for the selective transformation of this compound.

| Catalytic System | Target Site | Potential Transformation | Advantage |

| Palladium/Ligand Complexes | C6-Br | Suzuki, Sonogashira, Buchwald-Hartwig Cross-Coupling | High efficiency for C-C and C-N bond formation. eie.gr |

| Iridium/Rhodium Catalysis | C4-H or C5-H | Borylation, Silylation, Arylation (C-H Activation) | Direct functionalization of unactivated C-H bonds. nih.govsnnu.edu.cn |

| Copper Catalysis | C6-Br / C-F | Ullmann Coupling, C-F Bond Activation | Cost-effective, potential for activating less reactive bonds. nih.gov |

| Visible-Light Photoredox | C3-CH2Br | Radical Alkylation, Arylation | Mild conditions, generation of radical intermediates. thieme-connect.de |

| Dual Catalysis (Photoredox/Nickel) | C6-Br / C3-CH2Br | Dual Cross-Coupling | Combines distinct catalytic cycles for novel transformations. nih.gov |

The ongoing development of these catalytic systems promises to provide chemists with a more versatile and precise toolkit for manipulating complex molecules like this compound, paving the way for the synthesis of novel compounds with tailored properties. numberanalytics.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。